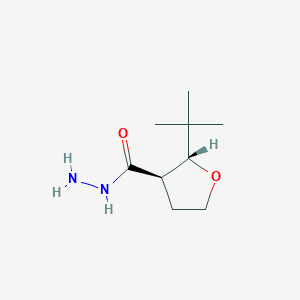

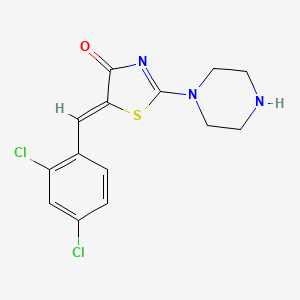

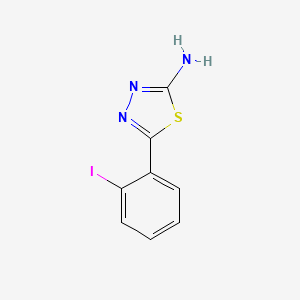

![molecular formula C17H13N3O B2715599 3-benzyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 372084-73-6](/img/structure/B2715599.png)

3-benzyl-5H-pyrimido[5,4-b]indol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidoindoles . It is a derivative of 4-aminoquinazolines and is used in the generation of chemical libraries . The compound is synthesized through the formamide-mediated cyclization of cyanoamidine precursors .

Synthesis Analysis

The synthesis of this compound involves a formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central five-member ring replaced by a pyrrole to afford 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formamide-mediated cyclization of cyanoamidine precursors . This reaction is carried out under microwave irradiation, providing an eco-friendly approach to the synthesis .科学的研究の応用

Synthesis and Structural Applications

Thermolysis for Heteroaromatic Compounds Synthesis : The study by Xiaoling Lu et al. (2002) demonstrates the synthesis of derivatives of pyrido[1',2':1,2]pyrimido[4,5-b]indoles and related heteroaromatic compounds through thermolysis. This process involves benzannulated enyne-carbodiimides and is significant for forming compounds with planar geometry, suggesting their potential as DNA intercalators due to their resemblance to many DNA-binding agents (Lu, Petersen, & Wang, 2002).

Palladium-Catalyzed Intramolecular Arylation : Zhang Yue-mei et al. (2002) explored the synthesis of pyrimido[4,5-b]indoles via palladium-catalyzed intramolecular arylation. This method underscores the versatility in cyclizing heterocycles, showcasing an efficient approach to synthesizing structurally complex molecules (Yue-mei, Razler, & Jackson, 2002).

Electrochemical Synthesis : Mehdi Shabani‐Nooshabadi et al. (2017) reported an electrochemical method for synthesizing novel pyrimido[4,5-b]indoles directly via the oxidation of catechols. This green chemistry approach highlights a sustainable and efficient pathway for creating heteroaromatic compounds in aqueous media without toxic reagents or catalysts (Shabani‐Nooshabadi, Moradian, & Dadkhah-Tehrani, 2017).

将来の方向性

The future directions for the research and development of 3-benzyl-5H-pyrimido[5,4-b]indol-4-one could involve exploring its pharmacological interest in more depth . This could include testing its inhibitory potency against various protein kinases and identifying promising compounds for further development .

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

3-benzyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-17-16-15(13-8-4-5-9-14(13)19-16)18-11-20(17)10-12-6-2-1-3-7-12/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKRHXOTWIYCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

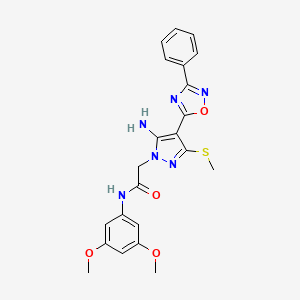

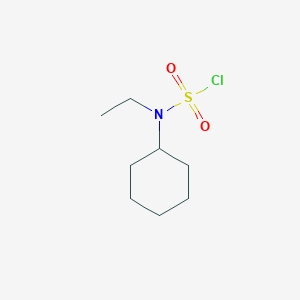

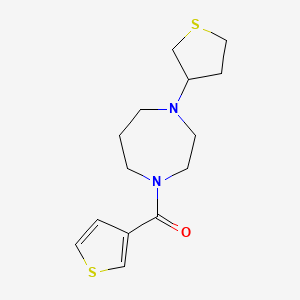

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)

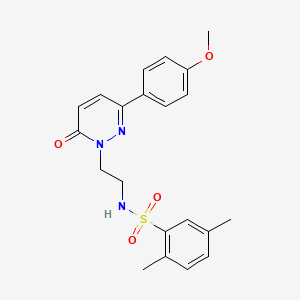

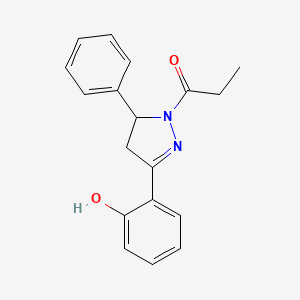

![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)

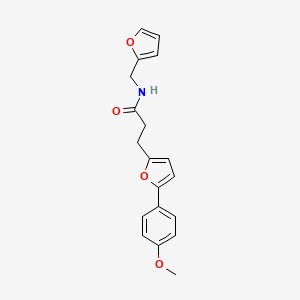

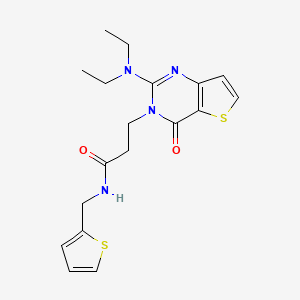

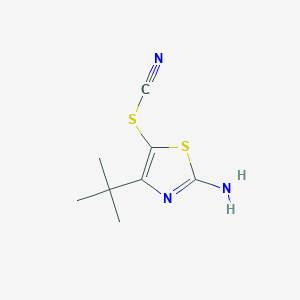

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)